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Compound of Interest

Compound Name: HIV-1 inhibitor-58

Cat. No.: B12393427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of HIV-1 Inhibitor-58
HIV-1 inhibitor-58, also identified as compound 10c, is a novel, broad-spectrum non-

nucleoside reverse transcriptase inhibitor (NNRTI). It belongs to the class of

tetrahydropyrido[4,3-d]pyrimidine derivatives. This compound has demonstrated potent antiviral

activity against both wild-type HIV-1 strains and key NNRTI-resistant variants, such as those

with K103N and E138K mutations. Its development has been guided by a multiparameter

optimization strategy to enhance its drug-like properties, including its pharmacokinetic profile

and safety.

Quantitative Pharmacokinetic and Safety Data
The following tables summarize the key in vitro and in vivo pharmacokinetic and safety

parameters of HIV-1 inhibitor-58.

Table 1: In Vitro Metabolic Stability and Safety Profile
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Parameter Value Interpretation

Metabolic Stability

Human Liver Microsome

Stability (T1/2)
> 60 min

High stability in human liver

microsomes, suggesting low

first-pass metabolism.

Cytochrome P450 (CYP)

Inhibition

CYP2C9 Inhibition (IC50) 2.06 μM
Moderate potential for

inhibition of CYP2C9.

CYP2C19 Inhibition (IC50) 1.91 μM
Moderate potential for

inhibition of CYP2C19.

Cardiotoxicity

hERG Inhibition (IC50) > 30 μM
Low risk of hERG-related

cardiotoxicity.

Table 2: In Vivo Pharmacokinetic Parameters in Rats
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Parameter Value Unit

Oral Administration (50 mg/kg)

Cmax (Maximum Plasma

Concentration)
1256 ± 201 ng/mL

Tmax (Time to Maximum

Concentration)
2.0 ± 0.5 h

AUC0-t (Area Under the

Curve)
10234 ± 1543 ng·h/mL

T1/2 (Half-life) 5.8 ± 1.2 h

Intravenous Administration (5

mg/kg)

AUC0-t (Area Under the

Curve)
2589 ± 412 ng·h/mL

T1/2 (Half-life) 4.9 ± 0.9 h

Bioavailability

Oral Bioavailability (F) 39.5 %

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and

characterization of HIV-1 inhibitor-58.

In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of HIV-1 inhibitor-58 following oral and

intravenous administration in Sprague-Dawley rats.

Animal Model:

Species: Sprague-Dawley rats

Sex: Male
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Weight: 200-250 g

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to

food and water. Animals were fasted overnight before oral administration.

Dosing:

Oral (PO): A single dose of 50 mg/kg was administered by oral gavage. The compound was

formulated as a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).

Intravenous (IV): A single dose of 5 mg/kg was administered via the tail vein. The compound

was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

Blood Sampling:

Blood samples (approximately 0.2 mL) were collected from the jugular vein at the following

time points:

IV: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

PO: 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

Blood samples were collected into heparinized tubes and centrifuged at 4000 rpm for 10

minutes to separate the plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method:

Plasma concentrations of HIV-1 inhibitor-58 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation: Protein precipitation was performed by adding acetonitrile to the

plasma samples.

Chromatography: Separation was achieved on a C18 analytical column.

Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer

in multiple reaction monitoring (MRM) mode.
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Pharmacokinetic Analysis:

Pharmacokinetic parameters, including Cmax, Tmax, AUC, and T1/2, were calculated using

non-compartmental analysis with Phoenix WinNonlin software.

Oral bioavailability (F) was calculated using the formula: F (%) = (AUCPO × DoseIV) /

(AUCIV × DosePO) × 100.

In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of HIV-1 inhibitor-58 in human liver microsomes.

Materials:

Pooled human liver microsomes (HLMs)

NADPH regenerating system (Solution A: NADP+, Solution B: glucose-6-phosphate and

glucose-6-phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Test compound (HIV-1 inhibitor-58) and positive control (e.g., testosterone)

Procedure:

A reaction mixture was prepared containing HLMs (0.5 mg/mL final protein concentration)

and the test compound (1 µM final concentration) in phosphate buffer.

The mixture was pre-incubated at 37°C for 5 minutes.

The metabolic reaction was initiated by the addition of the NADPH regenerating system.

Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

The reaction was terminated by the addition of ice-cold acetonitrile containing an internal

standard.

Samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-

MS/MS to determine the remaining concentration of the parent compound.
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Data Analysis:

The percentage of the compound remaining at each time point was calculated relative to the

0-minute sample.

The in vitro half-life (T1/2) was determined from the slope of the natural logarithm of the

percent remaining versus time plot.

Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the inhibitory potential of HIV-1 inhibitor-58 against major human CYP

isoforms.

Methodology:

A cocktail assay using specific probe substrates for each CYP isoform (e.g., phenacetin for

CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for

CYP2D6, and midazolam for CYP3A4) was employed.

Incubations were performed with human liver microsomes, the probe substrate cocktail, and

varying concentrations of HIV-1 inhibitor-58.

The reactions were initiated by the addition of an NADPH regenerating system and

incubated at 37°C.

Reactions were terminated, and the formation of the specific metabolite for each probe

substrate was quantified by LC-MS/MS.

Data Analysis:

The percent inhibition at each concentration of the inhibitor was calculated relative to a

vehicle control.

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity)

was determined by non-linear regression analysis of the concentration-response curve.

hERG Liability Assay
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Objective: To assess the potential for HIV-1 inhibitor-58 to block the hERG potassium channel.

Methodology:

A whole-cell patch-clamp electrophysiology assay was performed using a cell line stably

expressing the hERG channel (e.g., HEK293 cells).

Cells were voltage-clamped, and the hERG current was recorded in the absence and

presence of increasing concentrations of HIV-1 inhibitor-58.

A specific voltage protocol was used to elicit the characteristic hERG tail current.

Data Analysis:

The inhibition of the hERG tail current was measured at each concentration of the test

compound.

The IC50 value was determined by fitting the concentration-response data to a Hill equation.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12393427?utm_src=pdf-body
https://www.benchchem.com/product/b12393427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Pharmacokinetic Study (Rats)

In Vitro Assays

Intravenous Dosing
(5 mg/kg)

Serial Blood Sampling
(0-24h)

Oral Dosing
(50 mg/kg)

Plasma Separation LC-MS/MS Analysis Pharmacokinetic Parameter
Calculation (AUC, Cmax, T1/2, F)

Metabolic Stability
(Human Liver Microsomes)

LC-MS/MS or
Electrophysiology Analysis

CYP450 Inhibition
(Cocktail Assay)

hERG Liability
(Patch-Clamp)

In Vitro Profile
(T1/2, IC50)

Click to download full resolution via product page

Caption: Experimental workflow for pharmacokinetic and safety assessment.
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Caption: Mechanism of action of HIV-1 inhibitor-58.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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